molecular formula C14H13FN4O2S B2921719 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate CAS No. 477859-62-4

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate

Cat. No.: B2921719
CAS No.: 477859-62-4
M. Wt: 320.34
InChI Key: SHAOLBXTAVMJQO-UHFFFAOYSA-N
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Description

The compound “1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazole ring which is a heterocyclic compound . Thiazole derivatives have been found to exhibit diverse biological activities .

Scientific Research Applications

Antianxiety and Antidepressant Potential

Compounds with structures analogous to 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate have been investigated for their antianxiety properties. Ethyl 8-fluoro-6-(4-nitrophenyl)- and ethyl 8-fluoro-6-(3-nitrophenyl)-4 H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate were synthesized and showed high affinity for bovine and human central benzodiazepine receptors, with partial agonist profiles suggesting potential as antianxiety agents without typical benzodiazepine side effects (Anzini et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .

Mode of Action

It’s worth noting that some compounds with similar structures have shown inhibitory activity against α-glucosidase , which suggests that this compound might interact with similar targets and induce changes in their function.

Biochemical Pathways

Given the potential α-glucosidase inhibitory activity , it can be inferred that this compound might affect carbohydrate metabolism pathways.

Pharmacokinetics

The ic50 values of similar compounds suggest that they can exert their effects at micromolar concentrations . This indicates that these compounds might have good bioavailability.

Result of Action

Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound might also have potential anticancer effects.

Biochemical Analysis

Biochemical Properties

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes highlights its potential as an anti-inflammatory agent. Additionally, its binding affinity to specific receptors suggests a role in modulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, this compound can downregulate pro-inflammatory cytokine production, thereby reducing inflammation . In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, suggesting potential anti-cancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins . Additionally, the compound’s interaction with nuclear receptors can lead to changes in gene transcription, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, its degradation products may also exhibit biological effects, which need to be carefully evaluated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and cofactors, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in these tissues are crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound significantly affects its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, influencing its biological effects .

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-8-12(22-13-16-7-17-19(8)13)9(2)21-14(20)18-11-5-3-10(15)4-6-11/h3-7,9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAOLBXTAVMJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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